molecular formula C15H16N2OS B5574425 5,5-dimethyl-2-phenyl-4-(2-thienyl)-2,5-dihydro-1H-imidazol-1-ol

5,5-dimethyl-2-phenyl-4-(2-thienyl)-2,5-dihydro-1H-imidazol-1-ol

Cat. No.: B5574425
M. Wt: 272.4 g/mol
InChI Key: BYBIZRSWXIIGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethyl-2-phenyl-4-(2-thienyl)-2,5-dihydro-1H-imidazol-1-ol is a useful research compound. Its molecular formula is C15H16N2OS and its molecular weight is 272.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.09833431 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multifunctional Compounds and Magnetic Relaxation

Research on bisthienylethene-containing compounds reveals multifunctional properties including distinct magnetic behaviors and photochromic activity. For instance, complexes synthesized from bisthienylethenes with N,O-donor binding sites exhibit slow magnetic relaxation and change color upon irradiation, indicating potential applications in magnetic and photonic materials (Deng-Ke Cao et al., 2015).

Anticancer Applications

Certain imidazole derivatives have been evaluated for their anticancer properties. For example, compounds synthesized from 2,6-dimethylimidazo-[2,1-b][1,3,4]thiadiazole-5-carbohydrazide demonstrated favorable cytotoxicity against ovarian cancer cell lines, highlighting their potential in cancer treatment (N. Terzioğlu & A. Gürsoy, 2003).

Antimicrobial and Antibacterial Activities

Imidazole derivatives have also been synthesized for their antimicrobial properties. A study on novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives found them to exhibit excellent antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (R. Rajkumar et al., 2014).

Luminescence and Photochromic Properties

Heteroleptic Ir(III) complexes based on imidazole derivatives show significant luminescence and photochromic properties. Such materials can be utilized in light-emitting devices and sensors due to their ability to change color and emit light under specific conditions (Deng-Ke Cao et al., 2015).

Reactivity and Computational Studies

Imidazole derivatives' reactivity has been explored through spectroscopic characterization and computational studies. Understanding their reactive properties can aid in designing compounds with specific chemical behaviors for industrial and research applications (Mossaraf Hossain et al., 2018).

Properties

IUPAC Name

1-hydroxy-5,5-dimethyl-2-phenyl-4-thiophen-2-yl-2H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-15(2)13(12-9-6-10-19-12)16-14(17(15)18)11-7-4-3-5-8-11/h3-10,14,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBIZRSWXIIGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC(N1O)C2=CC=CC=C2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.